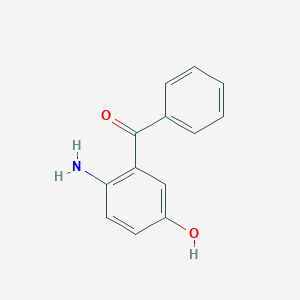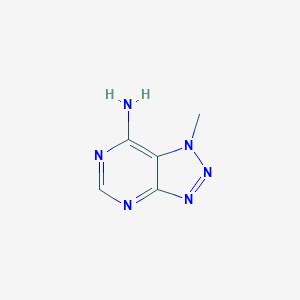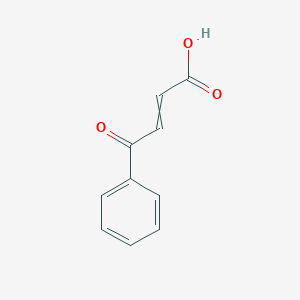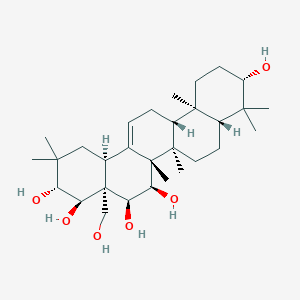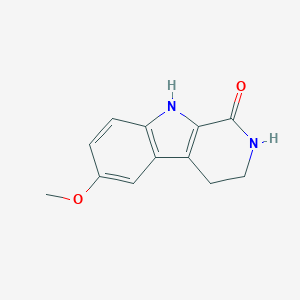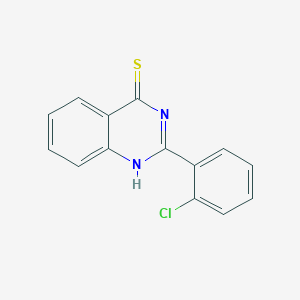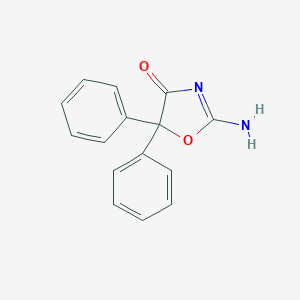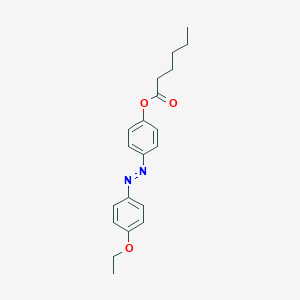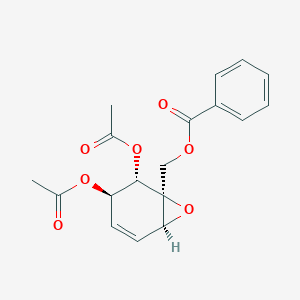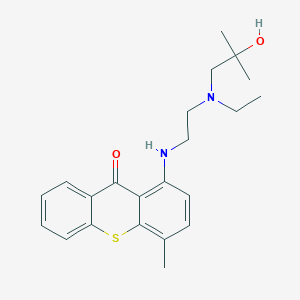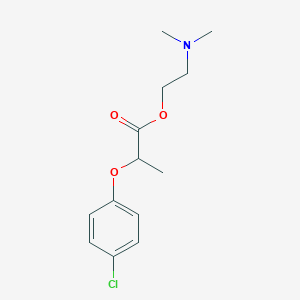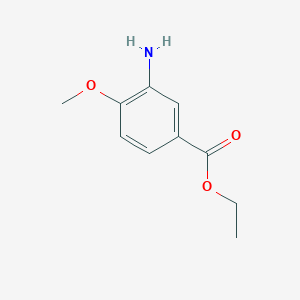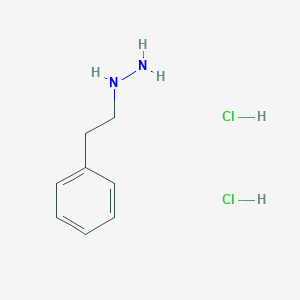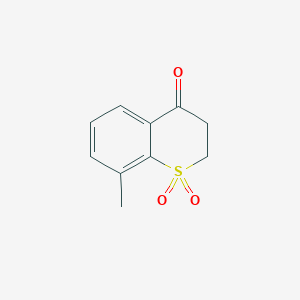
Thiochroman-4-one, 8-methyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiochroman-4-one, 8-methyl-, 1,1-dioxide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Thiochroman-4-one, 8-methyl-, 1,1-dioxide is particularly interesting due to its unique structure, which makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of thiochroman-4-one, 8-methyl-, 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are critical for cancer cell growth and survival. Specifically, thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, thiochroman-4-one, 8-methyl-, 1,1-dioxide can prevent cancer cells from dividing and multiplying.
Efectos Bioquímicos Y Fisiológicos
Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. Studies have also suggested that thiochroman-4-one, 8-methyl-, 1,1-dioxide may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of thiochroman-4-one, 8-methyl-, 1,1-dioxide for lab experiments is its relatively simple synthesis method. This makes it a cost-effective compound to produce, which is important for researchers working on a tight budget. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for research on thiochroman-4-one, 8-methyl-, 1,1-dioxide. One potential area of research is the development of new cancer treatments based on this compound. Researchers may also explore the use of thiochroman-4-one, 8-methyl-, 1,1-dioxide in the treatment of other diseases, such as neurological disorders or inflammatory conditions. Additionally, researchers may investigate the potential of thiochroman-4-one, 8-methyl-, 1,1-dioxide as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of thiochroman-4-one, 8-methyl-, 1,1-dioxide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-hydroxy-2-methylacetophenone with thioacetic acid in the presence of a catalyst. This reaction leads to the formation of thiochroman-4-one, which is then oxidized to thiochroman-4-one, 8-methyl-, 1,1-dioxide using hydrogen peroxide.
Aplicaciones Científicas De Investigación
Thiochroman-4-one, 8-methyl-, 1,1-dioxide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the use of this compound as an anti-cancer agent. Studies have shown that thiochroman-4-one, 8-methyl-, 1,1-dioxide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
16723-54-9 |
|---|---|
Nombre del producto |
Thiochroman-4-one, 8-methyl-, 1,1-dioxide |
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
8-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4H,5-6H2,1H3 |
Clave InChI |
ICENNGTVIUFMJQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)CCS2(=O)=O |
Sinónimos |
8-Methyl-3,4-dihydro-4-oxo-2H-1-benzothiopyran 1,1-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



